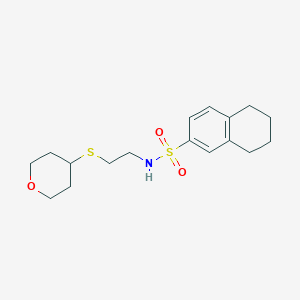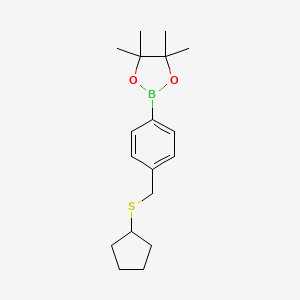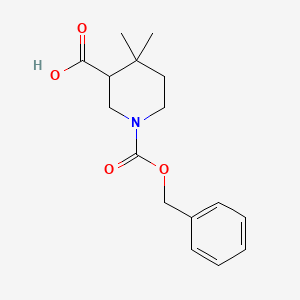![molecular formula C22H15N5O3 B2650150 N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide CAS No. 891121-33-8](/img/structure/B2650150.png)
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyridazines . It’s also known as N-methyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide . It has been found to be useful as anxiolytic or antiepileptic agents .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring substituted by a phenyl group . The CAS Number is 108825-65-6 and it has a Molecular Weight of 281.32 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 200-201°C . The density is predicted to be 1.28±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
Research has highlighted the synthesis and evaluation of derivatives related to this compound for their antitumor activities. For example, studies on derivatives like imidazotetrazines have shown promising broad-spectrum antitumor properties, emphasizing the role of specific substituents in enhancing activity against various cancer cell lines (Stevens et al., 1984). Additionally, the synthesis of enaminones and their transformation into compounds with potential antitumor and antimicrobial activities further demonstrates the versatility of these chemical frameworks in drug discovery (Riyadh, 2011).
Antimicrobial and Antiviral Activities
The compound and its derivatives have also been studied for their antimicrobial properties. Research into thienopyrimidine derivatives and their reaction processes has unveiled pronounced antimicrobial activity, offering insights into the potential development of new antimicrobial agents (Bhuiyan et al., 2006). Furthermore, the exploration of triazolopyridazine derivatives has identified compounds with promising antiviral activity against hepatitis-A virus (HAV), suggesting a potential route for the development of novel antiviral therapies (Shamroukh & Ali, 2008).
Synthesis and Biological Evaluation
The compound's framework serves as a foundation for the synthesis of new derivatives with varying biological activities. For instance, the creation of triazolopyrimidine derivatives containing isopropyl groups has been explored, leading to compounds evaluated for their antibacterial and antifungal properties (Chauhan & Ram, 2019). This research underlines the compound's potential as a versatile scaffold for developing agents with diverse pharmacological activities.
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5O3/c1-13-24-25-20-10-9-18(26-27(13)20)14-6-4-7-16(11-14)23-21(28)17-12-15-5-2-3-8-19(15)30-22(17)29/h2-12H,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLULFDOGHQWTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-({[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}[(4-fluorophenyl)methyl]amino)acetate](/img/structure/B2650068.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethylbutanamide](/img/structure/B2650072.png)


![4-[[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2650080.png)
![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-methoxy-2-(o-tolyl)ethyl)methanesulfonamide](/img/structure/B2650081.png)


![N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2650086.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)isobutyramide](/img/structure/B2650087.png)
![2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2650089.png)
